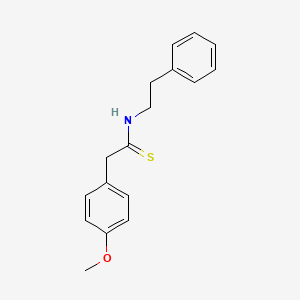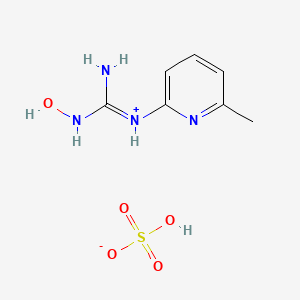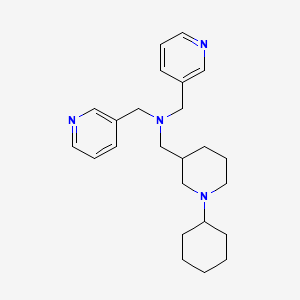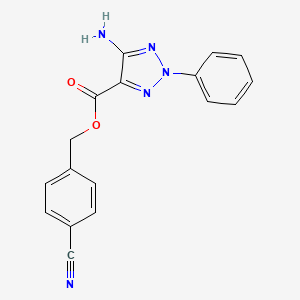
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide, also known as URB597, is a compound that has been extensively studied for its potential therapeutic applications. URB597 is a fatty acid amide hydrolase inhibitor, which means that it prevents the breakdown of endocannabinoids in the body. This inhibition leads to an increase in the levels of endocannabinoids, which can have a wide range of effects on the body.
Mechanism of Action
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide works by inhibiting the enzyme fatty acid amide hydrolase, which breaks down endocannabinoids in the body. This inhibition leads to an increase in the levels of endocannabinoids, which can have a wide range of effects on the body. Endocannabinoids are involved in many physiological processes, including pain perception, mood regulation, and inflammation.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids, which can have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide has also been shown to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation.
Advantages and Limitations for Lab Experiments
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide has several advantages for lab experiments. It is a potent and selective inhibitor of fatty acid amide hydrolase, which makes it useful for studying the endocannabinoid system. 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide is also relatively stable and can be stored for long periods of time. However, 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide is also a controlled substance, which can make it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide. One potential direction is the development of 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide analogs that are more water-soluble and have improved pharmacokinetic properties. Another direction is the study of 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide in combination with other drugs, such as opioids, to determine if it can enhance their analgesic effects. Additionally, 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide could be studied for its potential in the treatment of other disorders, such as anxiety and depression.
Synthesis Methods
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide can be synthesized using a multistep process that involves the reaction of various chemicals. The synthesis process is complex and requires a high level of expertise in organic chemistry. The final product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects in preclinical studies. 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide has also been studied for its potential in the treatment of addiction, obesity, and neurodegenerative disorders.
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-19-16-9-7-15(8-10-16)13-17(20)18-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODXWHXSSDPVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198755 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-[(3-methyl-4-pyridinyl)methyl]propanamide](/img/structure/B6079923.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6079924.png)
![1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6079926.png)

![(1S*,4S*)-2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6079933.png)
![ethyl 4-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6079939.png)

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]tetrahydro-3-furancarboxamide](/img/structure/B6079952.png)
![N-{1-[1-(2,3,6-trifluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B6079963.png)
![3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6079972.png)

![1-(3-chlorobenzyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6079991.png)